4-(1,3-Thiazol-5-yl)piperidine dihydrochloride
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Overview
Description
4-(1,3-Thiazol-5-yl)piperidine dihydrochloride is a chemical compound that features a thiazole ring and a piperidine ring. The thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms, while the piperidine ring is a six-membered ring containing nitrogen. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Thiazol-5-yl)piperidine dihydrochloride typically involves the reaction of a thiazole derivative with a piperidine derivative under specific conditions. One common method involves the use of a solvent-free Claisen-Schmidt condensation reaction at elevated temperatures (100-110°C) in the presence of silicon tetrachloride (SiCl4) to enhance the yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and high yield. The reaction conditions are carefully controlled to optimize the production process and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Thiazol-5-yl)piperidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring, leading to a wide range of derivatives with different chemical and biological properties .
Scientific Research Applications
4-(1,3-Thiazol-5-yl)piperidine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Mechanism of Action
The mechanism of action of 4-(1,3-Thiazol-5-yl)piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, potentially inhibiting or activating specific biochemical pathways. The exact mechanism of action depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(1,3-Thiazol-5-yl)piperidine dihydrochloride include other thiazole derivatives and piperidine derivatives, such as:
Thiazole-based compounds: Sulfathiazole, Ritonavir, Abafungin, Bleomycine, and Tiazofurin.
Piperidine-based compounds: Piperidine itself and its various derivatives used in pharmaceuticals and agrochemicals.
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of the thiazole and piperidine rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-piperidin-4-yl-1,3-thiazole;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S.2ClH/c1-3-9-4-2-7(1)8-5-10-6-11-8;;/h5-7,9H,1-4H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAYOJMUMZDXHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CN=CS2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2094408-93-0 |
Source
|
Record name | 4-(1,3-thiazol-5-yl)piperidine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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